N-(2,4,6-trimethylphenyl)decanamide

Description

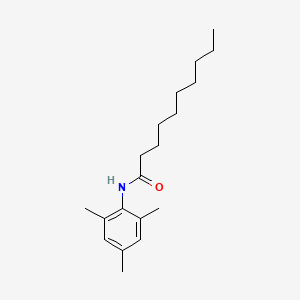

N-(2,4,6-Trimethylphenyl)decanamide is a secondary amide characterized by a decanoyl chain (10-carbon acyl group) attached to a 2,4,6-trimethylphenylamine moiety. Its molecular formula is C₁₉H₃₁NO, with a molecular weight of 289.46 g/mol. The trimethylphenyl group confers steric bulk and lipophilicity, while the amide linkage provides hydrogen-bonding capability.

Properties

Molecular Formula |

C19H31NO |

|---|---|

Molecular Weight |

289.5 g/mol |

IUPAC Name |

N-(2,4,6-trimethylphenyl)decanamide |

InChI |

InChI=1S/C19H31NO/c1-5-6-7-8-9-10-11-12-18(21)20-19-16(3)13-15(2)14-17(19)4/h13-14H,5-12H2,1-4H3,(H,20,21) |

InChI Key |

ZQUFGQCGPYULOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=C(C=C(C=C1C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-trimethylphenyl)decanamide typically involves the reaction of 2,4,6-trimethylaniline with decanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4,6-Trimethylaniline+Decanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-Trimethylphenyl)decanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkoxides or halides in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2,4,6-Trimethylphenyl)decanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology

In biological research, this compound can be used as a model molecule to study the interactions between amides and biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound’s potential pharmacological properties are being explored, particularly its ability to interact with specific biological targets, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants, due to its amphiphilic nature.

Mechanism of Action

The mechanism by which N-(2,4,6-trimethylphenyl)decanamide exerts its effects depends on its interaction with molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydrophobic decanamide chain can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

N-[4-[[(2,4,6-Trimethylphenyl)amino]sulfonyl]phenyl]acetamide (CAS 294885-60-2)

- Structure : Features a sulfonyl (-SO₂-) bridge linking the trimethylphenyl group to an acetamide-substituted phenyl ring.

- Molecular Formula : C₁₇H₂₀N₂O₃S (332.42 g/mol).

- The acetamide moiety (vs. decanamide) reduces lipophilicity, likely altering solubility in organic solvents .

2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide (CAS Data from )

- Structure : Trimethoxyphenyl group replaces trimethylphenyl, with a dodecanamide (12-carbon) chain and dimethyl branching at the α-position.

- Molecular Formula: C₂₃H₃₉NO₄ (397.56 g/mol).

- The longer dodecanamide chain and α-branching may improve membrane permeability in biological systems .

Variations in the Acyl Chain and Branching

Decanamide, 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl) (CAS 140112-69-2)

- Structure : Combines a decanamide chain (10 carbons) with α-dimethyl branching and a trimethoxyphenyl group.

- Molecular Formula: C₂₁H₃₅NO₄ (365.51 g/mol).

- Trimethoxyphenyl vs. trimethylphenyl alters electronic properties, affecting binding interactions in receptor models .

Tetradecanamide, 2-methyl-N-(2,4,6-trimethoxyphenyl) (CAS 114289-51-9)

- Structure : Tetradecanamide (14-carbon chain) with a single methyl branch and trimethoxyphenyl group.

- Molecular Formula: C₂₄H₄₁NO₄ (407.59 g/mol).

- Key Differences :

Cycloaliphatic and Heterocyclic Analogs

Cyclopentanecarboxamide, 1-decyl-N-(2,4,6-trimethoxyphenyl) (CAS 114289-54-2)

- Structure : Cyclopentane ring replaces the linear acyl chain, with a decyl (10-carbon) tail.

- Molecular Formula: C₂₄H₃₉NO₄ (409.57 g/mol).

- Decyl tail balances lipophilicity while maintaining conformational flexibility .

Comparative Data Table

Research Implications

- Bioactivity : Trimethoxyphenyl analogs (e.g., CAS 140112-69-2) may exhibit stronger interactions with cytochrome P450 enzymes due to methoxy-induced electronic effects .

- Material Science : Sulfonyl-containing analogs (CAS 294885-60-2) could serve as surfactants or intermediates in polymer synthesis owing to their polarity .

- Agrochemical Potential: Longer-chain derivatives (e.g., tetradecanamide, CAS 114289-51-9) may persist longer in lipid-rich environments, enhancing herbicidal or fungicidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.